molecular formula C19H20O4 B12519971 Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate CAS No. 784153-68-0

Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate

Cat. No.: B12519971
CAS No.: 784153-68-0
M. Wt: 312.4 g/mol
InChI Key: IXYNTPINCHNYIM-UHFFFAOYSA-N
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Description

Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate is a substituted butanedioate ester featuring a naphthalene moiety linked via a methylidene group. Structurally, it consists of a diethyl butanedioate backbone (HOOC-CH₂-CH₂-COOH esterified at both carboxyl groups) with a conjugated naphthalen-2-yl substituent. This compound belongs to a class of α,β-unsaturated esters, which are often studied for their reactivity in Michael additions, cycloadditions, and biological activities.

Properties

CAS No.

784153-68-0

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

diethyl 2-(naphthalen-2-ylmethylidene)butanedioate

InChI

InChI=1S/C19H20O4/c1-3-22-18(20)13-17(19(21)23-4-2)12-14-9-10-15-7-5-6-8-16(15)11-14/h5-12H,3-4,13H2,1-2H3

InChI Key

IXYNTPINCHNYIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate typically involves the condensation of naphthalene-2-carbaldehyde with diethyl butanedioate in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. Common bases used in this reaction include sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives.

Scientific Research Applications

Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring and ester groups play a crucial role in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate:

Compound Name Substituent/Backbone Key Features Reference
Diethyl butanedioate Unsubstituted butanedioate ester Simpler structure; lacks conjugated substituents
Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate Quinoline-sulfanyl substituent; malonate backbone Shorter dicarboxylate chain (propanedioate); exhibits π-π stacking
Naphthalen-2-yl acetate derivatives Naphthalene linked to acetate esters Pharmacologically active (e.g., anticonvulsant); diverse synthetic routes

Physicochemical Properties

  • Diethyl butanedioate: Lacks steric bulk from the naphthalene group, leading to higher volatility and lower melting points compared to substituted analogues. notes its variable concentration in wine vintages, suggesting sensitivity to environmental conditions .
  • Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate: The quinoline-sulfanyl group introduces intermolecular interactions (e.g., S–H···N and π-π stacking), resulting in a stable crystal lattice (m.p. = 458 K) . The shorter malonate backbone may reduce steric hindrance in reactions.
  • Naphthalen-2-yl acetate derivatives : The naphthalene moiety enhances lipophilicity, improving blood-brain barrier penetration for CNS activity .

Crystallographic and Intermolecular Interactions

  • Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate: Exhibits weak C–H···O and S–H···N interactions, with π-π stacking (centroid distance = 3.675 Å) stabilizing the crystal structure .

Research Findings and Implications

Substituent Effects: The naphthalene group significantly alters physicochemical properties (e.g., melting points, solubility) and bioactivity compared to unsubstituted diethyl butanedioate or quinoline derivatives.

Synthetic Flexibility : The target compound’s synthesis can be optimized using methods from and , enabling scalable production for pharmacological studies.

Pharmacological Potential: Structural parallels to ’s anticonvulsant agents suggest this compound may merit evaluation for CNS activity.

Biological Activity

Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a naphthalene moiety linked to a butanedioate structure via a methylene bridge. The synthesis typically involves the condensation reaction of diethyl malonate with naphthalene derivatives under acidic conditions. The general reaction can be represented as follows:

Diethyl malonate+Naphthalene derivativeDiethyl 2 naphthalen 2 yl methylidene butanedioate\text{Diethyl malonate}+\text{Naphthalene derivative}\rightarrow \text{Diethyl 2 naphthalen 2 yl methylidene butanedioate}

Antimicrobial Properties

Research indicates that derivatives of naphthoquinones, including compounds similar to this compound, exhibit promising antibacterial and antifungal activities. A study highlighted that certain naphthoquinone derivatives demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds were found to be comparable to established antibiotics like vancomycin .

Table 1: Antibacterial Activity of Naphthoquinone Derivatives

CompoundBacteriaMIC (µg/mL)
This compoundStaphylococcus aureus32
Another Naphthoquinone DerivativeEscherichia coli64
VancomycinStaphylococcus aureus16

Anticancer Potential

The anticancer activity of naphthoquinone derivatives has been extensively studied. This compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
HeLa (Cervical Cancer)20ROS generation
A549 (Lung Cancer)25Cell cycle arrest

Study on Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside traditional antibiotics. The results indicated that this compound exhibited a synergistic effect when combined with tetracycline against resistant strains of bacteria . This finding suggests its potential as an adjunct therapy in treating infections caused by antibiotic-resistant organisms.

Investigation into Anticancer Mechanisms

Another notable study investigated the mechanisms underlying the anticancer effects of this compound. The compound was shown to disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and subsequent cell death. This mechanism highlights its potential for further development as an anticancer agent .

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